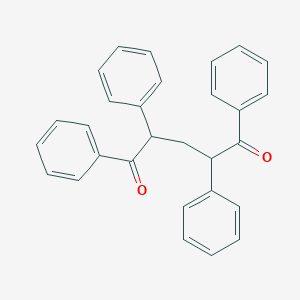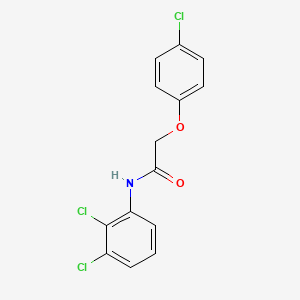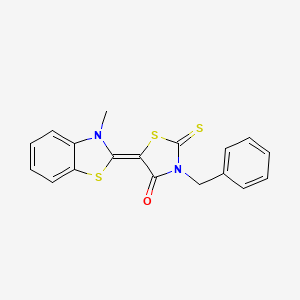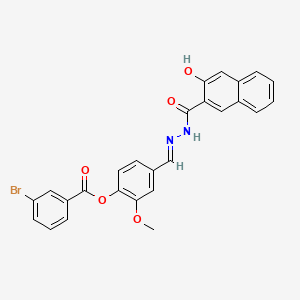![molecular formula C29H28N2O3S B12047438 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12047438.png)
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE is a complex organic compound that features a carbazole moiety linked to a benzenesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE typically involves multiple steps. One common approach is to start with the carbazole derivative and introduce the hydroxypropyl group through a nucleophilic substitution reaction. The benzenesulfonamide group is then attached via a sulfonation reaction. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require halogenating agents or nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.
Aplicaciones Científicas De Investigación
N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, affecting gene expression and cellular processes. The benzenesulfonamide group may inhibit certain enzymes, disrupting metabolic pathways. These interactions can lead to various biological effects, making the compound a potential candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE
- 2-(3-(9H-CARBAZOL-9-YL)PROPANOYL)-N-(4-METHYLPHENYL)HYDRAZINECARBOTHIOAMIDE
Uniqueness
N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and enzymes sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C29H28N2O3S |
|---|---|
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C29H28N2O3S/c1-21-11-15-23(16-12-21)31(35(33,34)25-17-13-22(2)14-18-25)20-24(32)19-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,24,32H,19-20H2,1-2H3 |
Clave InChI |
BJZDJDCSGPGGSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047390.png)
![N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-methylbenzamide](/img/structure/B12047391.png)

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B12047394.png)
![[4-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12047398.png)

![2,2-Dichloro-1-[2,2-dimethyl-5-(3-pyridinyl)-3-oxazolidinyl]ethanone](/img/structure/B12047417.png)



